Tasipimidine can be synthesized using methods outlined in various patents, including WO 2019/106238. The synthesis typically involves the following steps:
The manufacturing process includes standard procedures like dissolution of excipients and active substances in purified water, followed by filtration and packaging. The process has been validated through batch analysis, confirming consistency and adherence to specifications .
Tasipimidine has a molecular formula of with a molecular weight of 232.28 g/mol. Its structural details are as follows:
COC1=CC=CC2=C1CCOC2C3=NCCN3
The structure features a methoxy group attached to an isochroman moiety, contributing to its biological activity as an alpha-2A-adrenoceptor agonist .
The compound's pharmacological profile indicates that it can modulate neurotransmitter release by binding to these receptors, which is essential for its anxiolytic effects.
Tasipimidine functions primarily as a selective agonist for the alpha-2A-adrenoceptor. Upon binding to this receptor subtype, it activates downstream signaling pathways that lead to decreased sympathetic outflow and enhanced inhibitory neurotransmission. This mechanism results in reduced anxiety levels and sedation without significant cardiovascular side effects when used appropriately in veterinary settings .
Tasipimidine's primary application lies within veterinary medicine, particularly for managing anxiety and fear-related disorders in dogs. It has been shown to reduce the required doses of anesthetics during surgical procedures while maintaining adequate sedation levels . Additionally, ongoing research explores its potential uses in other animal species and possibly in human medicine for similar indications.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3